(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

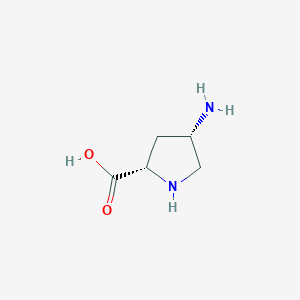

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid, also known as (2S,4S)-2-aminopyrrolidine-4-carboxylic acid or (2S,4S)-APCA, is an organic compound with a molecular formula of C5H10N2O2. It is a chiral secondary amine, containing both an amine and a carboxylic acid functional group. It is a white, crystalline solid that is soluble in water and organic solvents. It is used in various scientific and industrial applications, including pharmaceuticals, agrochemicals, and food additives.

Aplicaciones Científicas De Investigación

Glioma Imaging

“(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid” has been used in the synthesis of a tracer known as (2S,4S)4– [18F]FPArg, which is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors . This tracer has shown high uptake in tumors and slow clearance, but it is rapidly cleared in normal brain tissue . It has been found to penetrate the blood-brain barrier and image gliomas with high contrast .

Synthesis of Perfluoro-tert-butyl 4-hydroxyproline

“(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid” has been used in the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline . The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .

Synthesis of Diterpene Alkaloids

“(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid” has been used in the synthesis of various diterpene alkaloids, which are complex natural products with significant physiological activities . These alkaloids are distributed in the Ranunculaceae family and show significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Optimization of Precursor Synthesis Conditions

The compound has been used in the optimization of precursor synthesis conditions of (2S,4S)4– [18F]FPArg . A simple synthetic method for the radiolabeled precursor of (2S,4S)4– [18F]FPArg in stable yield was obtained by adjusting the sequence of the synthetic steps .

Biodistribution Experiments

“(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid” has been used in biodistribution experiments . These experiments confirmed that (2S,4S)4– [18F]FPArg could be cleared out quickly in a wild type mouse .

Cell Uptake Experiments

The compound has been used in cell uptake experiments . These experiments showed that the tumor had high uptake of (2S,4S)4– [18F]FPArg and the clearance was slow .

Mecanismo De Acción

Target of Action

The primary target of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is the enzyme 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria .

Mode of Action

The compound interacts with its target, 6-oxocamphor hydrolase, and catalyzes the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction to yield the optically active (2R,4S)-beta-campholinic acid . It is also able to cleave 2,2-disubstituted cyclohexa-1,3-diones .

Biochemical Pathways

It is known that the compound plays a role in the breakdown of the bicyclic beta-diketone 6-oxocamphor .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by its interaction with the enzyme 6-oxocamphor hydrolase .

Result of Action

The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This process involves the cleavage of the carbon-carbon bond in the bicyclic beta-diketone 6-oxocamphor .

Propiedades

IUPAC Name |

(2S,4S)-4-aminopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINASQYHDCLEU-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)